molecular formula C11H21Cl2N3S B2962535 3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2137614-18-5

3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B2962535
CAS No.: 2137614-18-5
M. Wt: 298.27
InChI Key: OZASQJWCKJHKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride is a compound that features a thiazole ring, a piperidine ring, and an amine group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with piperidine and subsequent reduction to form the amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for drug development due to its bioactive thiazole ring.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Properties

IUPAC Name

3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S.2ClH/c1-8-5-14(4-3-10(8)12)6-11-9(2)13-7-15-11;;/h7-8,10H,3-6,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZASQJWCKJHKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=C(N=CS2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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